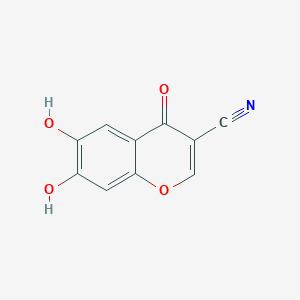

6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile

説明

Structure

3D Structure

特性

CAS番号 |

50743-44-7 |

|---|---|

分子式 |

C10H5NO4 |

分子量 |

203.15 g/mol |

IUPAC名 |

6,7-dihydroxy-4-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C10H5NO4/c11-3-5-4-15-9-2-8(13)7(12)1-6(9)10(5)14/h1-2,4,12-13H |

InChIキー |

FVABSUQONFWJOW-UHFFFAOYSA-N |

正規SMILES |

C1=C2C(=CC(=C1O)O)OC=C(C2=O)C#N |

製品の起源 |

United States |

準備方法

Procedure (, adapted):

-

Reactants :

-

2,3-Dihydroxybenzaldehyde (1.0 equiv)

-

Malononitrile (1.2 equiv)

-

4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 equiv)

-

-

Catalyst : Sodium acetate (10 mol%) in ethanol at 25°C for 30 minutes.

-

Workup : Precipitation at −10°C, filtration, and recrystallization from ethanol yields the product in 85–96% purity.

Mechanistic Insight :

-

Knoevenagel condensation between malononitrile and aldehyde forms an α,β-unsaturated intermediate.

-

Michael addition of the phenolic oxygen to the nitrile group enables cyclization, forming the chromene core.

Solvent-Free Synthesis with Heterogeneous Catalysts

To enhance sustainability, solvent-free methods using magnetic nanoparticles or silica-supported catalysts have been developed:

Example (, modified):

-

Reactants :

-

2,3-Dihydroxybenzaldehyde

-

Malononitrile

-

Dimedone (as the carbonyl component)

-

-

Catalyst : Fe₃O₄·GO-CysA (magnetic graphene oxide functionalized with cysteic acid, 15 mg/mmol).

-

Conditions : Grinding at 50°C for 20 minutes.

Advantages :

-

Catalyst recyclability (≥5 cycles without activity loss).

-

Avoids toxic solvents, aligning with green chemistry principles.

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times while improving yields:

Protocol (, adapted):

-

Reactants :

-

2,3-Dihydroxybenzaldehyde

-

Malononitrile

-

1,3-Cyclohexanedione

-

-

Conditions : Microwave irradiation (300 W, 100°C) for 10 minutes in ethanol.

Key Data :

-

Reaction time reduced from 6 hours (reflux) to 10 minutes.

-

Characterized by IR (νC≡N: 2215 cm⁻¹), ¹H NMR (δ 6.85–7.40 ppm, aromatic protons).

Protective Group Strategies for Hydroxyl Stability

To prevent oxidation of the 6,7-dihydroxy groups during synthesis, benzyl or acetyl protection is employed:

Stepwise Approach ():

-

Protection :

-

Treat 2,3-dihydroxybenzaldehyde with benzyl bromide/K₂CO₃ in acetone to form 2,3-bis(benzyloxy)benzaldehyde.

-

-

Cyclization :

-

React with malononitrile and 4-hydroxycoumarin in ethanol/piperidine to yield protected chromene.

-

-

Deprotection :

Analytical Confirmation :

-

LC-MS: m/z 256.1 [M+H]⁺ (deprotected product).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity Issues

Competing pathways may form 5,7-dihydroxy or 6,8-dihydroxy isomers. Solutions include:

化学反応の分析

反応の種類: 6,7-ジヒドロキシ-4-オキソ-4H-クロメン-3-カルボニトリルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。これらは、生物活性が強化されている可能性があります。

還元: 還元反応により、官能基が修飾され、潜在的な治療用途を持つ新しい化合物が生成される可能性があります。

置換: 特にヒドロキシル基での置換反応により、さまざまな化学的性質を持つ幅広い誘導体が生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬が、置換反応に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな置換クロメン誘導体があり、これらはしばしば、生物活性と潜在的な治療用途について評価されます .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has identified 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile as a promising candidate in anticancer drug development. Studies have shown that derivatives of chromene compounds exhibit potent cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in targeting tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated significant inhibition against several bacterial strains and fungi, indicating its potential use as an antimicrobial agent . The effectiveness of this compound against resistant strains highlights its importance in addressing antibiotic resistance.

Tyrosinase Inhibition

Another notable application is in the field of dermatology, where the compound acts as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have reported that certain derivatives exhibit competitive inhibition with IC50 values comparable to known inhibitors like kojic acid .

Biological Studies

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the biological activity of chromene derivatives. Modifications at various positions on the chromene structure have led to the identification of compounds with enhanced anticancer and antimicrobial properties . For example, halogen substitutions have been shown to significantly increase the potency of these compounds against cancer cells.

In Silico Studies

Computational approaches have been employed to predict the pharmacokinetic properties of this compound derivatives. These studies assess their absorption, distribution, metabolism, and excretion (ADME) profiles, aiding in the selection of candidates for further development . Molecular docking studies provide insights into the binding interactions between the compound and target enzymes or receptors, informing future synthetic modifications.

Industrial Applications

Synthesis Intermediates

In industrial chemistry, this compound serves as an intermediate in the synthesis of other biologically active compounds. Its versatility allows it to be incorporated into various chemical reactions aimed at producing novel pharmaceuticals . The compound's unique structural features facilitate the development of new drugs with improved efficacy and safety profiles.

Case Studies

作用機序

6,7-ジヒドロキシ-4-オキソ-4H-クロメン-3-カルボニトリルの作用機序には、特定の分子標的と経路との相互作用が含まれます。 例えば、アルツハイマー病の発症に関与する酵素であるアセチルコリンエステラーゼとブチリルコリンエステラーゼの潜在的な阻害剤として研究されてきました 。この化合物は、これらの酵素の活性部位に結合し、アセチルコリンの分解を阻害することで、脳内のコリン作動性伝達を強化します。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three classes of structurally related molecules:

Key Observations :

- Substituent Position : The position of hydroxyl groups (6,7 vs. methoxy/alkoxy) significantly impacts solubility and target binding. Hydroxyl groups enhance hydrogen bonding but reduce lipophilicity compared to methoxy/alkoxy groups .

- Core Heterocycle: Quinoline-based derivatives (e.g., 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile) exhibit stronger kinase inhibition due to planar aromatic systems that facilitate ATP-binding pocket interactions. Chromenes, with a non-planar bicyclic structure, may have weaker binding affinity but improved metabolic stability .

Research Findings and Challenges

- Bioavailability : The polar nature of this compound limits its membrane permeability, necessitating prodrug strategies or structural modifications (e.g., esterification of hydroxyl groups) .

- Stability: Hydroxyl groups in aqueous solutions may lead to oxidative degradation, whereas alkoxy/cyano groups in analogues enhance stability .

生物活性

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonitrile is a chromene derivative that has garnered attention for its diverse biological activities. This compound is part of a larger family of chromenes known for their potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Molecular Formula : C10H7N3O3

Molecular Weight : 219.18 g/mol

CAS Number : 50743-44-7

The structure of this compound features a chromene backbone with hydroxyl and carbonitrile substituents that are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the chromene family exhibit significant antimicrobial properties. A study involving various chromene derivatives reported that certain compounds demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, compounds derived from chromenes showed minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL against human pathogens .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4b | 0.007 | Antibacterial |

| 4c | 0.015 | Antifungal |

| 13e | 1.5 | Antibacterial |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values ranging from 1.6 to 2.4 µM across different cell lines, indicating its potential as a cytotoxic agent .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress in microbial cells, leading to cell death.

Study on Tyrosinase Inhibition

In a recent study focusing on tyrosinase inhibition, a derivative of the compound was found to exhibit competitive inhibition with a Ki value of 16.15 µM. This suggests potential applications in treating hyperpigmentation disorders by modulating melanin production .

Anticancer Efficacy in Animal Models

In vivo studies using xenograft models have demonstrated that derivatives of this compound can significantly inhibit tumor growth when administered at doses of 50 mg/kg, achieving up to 72% tumor growth delay . These findings underscore the therapeutic potential of chromene derivatives in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile?

- Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, analogous chromene derivatives are synthesized via condensation reactions between substituted phenols and cyanoacetate derivatives in the presence of acid catalysts (e.g., acetic acid or H2SO4). Reaction optimization includes temperature control (reflux conditions) and solvent selection (e.g., ethanol or DMF) to enhance yield .

- Key Reaction Steps :

- Precursor activation via keto-enol tautomerism.

- Cyclization facilitated by protonation of carbonyl groups.

- Purification via column chromatography or recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:

- Spectroscopy :

- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O–H stretch), ~2200 cm⁻¹ (C≡N stretch), and ~1650 cm⁻¹ (C=O stretch).

- NMR : ¹H NMR signals for aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 9–10 ppm, exchangeable).

- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL or visualized via ORTEP-3 .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Medicinal Chemistry : Investigated as a kinase inhibitor due to its chromone core, which mimics ATP-binding motifs. Assays include enzyme inhibition (e.g., IC50 determination) and cell viability studies (MTT assays) .

- Materials Science : Used in organic electronics for its conjugated π-system; characterized via UV-Vis (λmax ~350 nm) and cyclic voltammetry (HOMO/LUMO estimation) .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound?

- Methodological Answer :

- Structure Solution : SHELXD for phase determination using direct methods.

- Refinement : SHELXL refines positional and thermal parameters, incorporating hydrogen bonding constraints.

- Validation : ADDSYM (WinGX suite ) checks for missed symmetry, and PLATON validates hydrogen-bonding networks.

- Example Workflow :

- Import .hkl data into SHELXTL.

- Run SHELXD for initial phases.

- Refine with SHELXL using restraints for hydroxyl groups.

Q. What experimental strategies address contradictions in fluorescence data for bioimaging applications?

- Methodological Answer :

- Control Experiments : Compare fluorescence intensity in live vs. fixed cells (e.g., using HeLa cells) to rule out artifacts .

- Solvent Effects : Test in polar (PBS) vs. non-polar (DMSO) solvents to assess aggregation-induced quenching.

- Competitive Binding : Co-stain with known nucleolar dyes (e.g., SYTO RNASelect) to confirm specificity .

Q. How are hydrogen-bonding networks analyzed in the crystal lattice of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric O–H···O/N interactions).

- Software Tools : Mercury (CCDC) for visualizing packing diagrams and calculating interaction distances/angles.

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) in SHELXL refine hydrogen-bonding geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。